3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide
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Overview
Description
3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with methyl groups and a thiophene-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Groups: Methylation can be achieved using methylating agents such as methyl iodide in the presence of a base.
Synthesis of the Thiophene-Oxadiazole Moiety: This involves the formation of the oxadiazole ring through cyclization reactions, often using hydrazides and carboxylic acids or their derivatives.
Coupling of the Moieties: The final step involves coupling the thiophene-oxadiazole moiety with the benzofuran core, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Biological Research: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit kinases or other enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact pathways and molecular targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene core and have similar applications in medicinal chemistry.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as certain antimicrobial agents, can be compared for their biological activity.
Uniqueness
3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide is unique due to the combination of its benzofuran, thiophene, and oxadiazole moieties. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15N3O3S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
3,6,7-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3S/c1-9-6-7-12-11(3)16(23-15(12)10(9)2)18(22)19-17-14(20-24-21-17)13-5-4-8-25-13/h4-8H,1-3H3,(H,19,21,22) |
InChI Key |
HBGMEDCDRRIWHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NC3=NON=C3C4=CC=CS4)C)C |
Origin of Product |
United States |
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